molecular formula C5H6O3 B1296813 4,5-Dihydrofuran-3-carboxylic acid CAS No. 98021-62-6

4,5-Dihydrofuran-3-carboxylic acid

Cat. No. B1296813
CAS RN: 98021-62-6
M. Wt: 114.1 g/mol
InChI Key: XKWMSKXDFJSKJO-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-3-carboxylic acid is a chemical compound with the CAS Number: 98021-62-6. It has a linear formula of C5H6O3 . The molecular weight of this compound is 114.1 .


Molecular Structure Analysis

The InChI code for 4,5-Dihydrofuran-3-carboxylic acid is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) . The Canonical SMILES is C1COC=C1C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dihydrofuran-3-carboxylic acid include a molecular weight of 114.10 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Synthesis and Characterization

  • 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, derived from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate, has been synthesized and characterized, offering insights into pyrazole dicarboxylic acid derivatives with potential applications in chemical synthesis (Kasımoğulları & Arslan, 2010).

Enantioselective Synthesis

  • A study has shown the efficient enantioselective organocatalyzed synthesis of alkyl 4,5-dihydrofuran-2-carboxylates from α-keto esters and (Z)-β-chloro-β-nitrostyrenes, demonstrating the potential of 4,5-Dihydrofuran derivatives in enantioselective organic synthesis (Becerra et al., 2016).

Antibacterial and Antifungal Activities

  • Multi-substituted 4,5-dihydrofuran derivatives synthesized from S-(-)-limonene and 1,3-dicarbonyl compounds have shown promising antibacterial and antifungal activities, suggesting their potential in pharmaceutical applications (Fındık et al., 2009).

Novel Synthesis Methods

  • A novel synthesis method for 3-aryl-2,5-dihydrofurans has been developed through ring contraction of 4-aryl-3,6-dihydro-2H-pyrans, contributing to the development of new synthetic routes in organic chemistry (Chang, Lin, & Pai, 2006).

Safety and Hazards

The safety information for 4,5-Dihydrofuran-3-carboxylic acid includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements of H319 . Precautionary statements include P305, P338, and P351 .

properties

IUPAC Name

2,3-dihydrofuran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWMSKXDFJSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341711
Record name 4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrofuran-3-carboxylic acid

CAS RN

98021-62-6
Record name 4,5-dihydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydrofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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